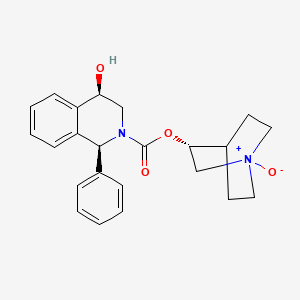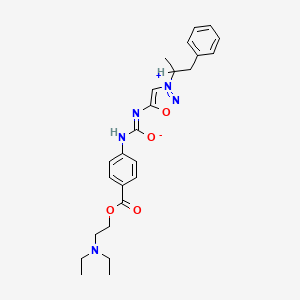
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a sidnone imine moiety and a diethylaminoethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine typically involves multiple steps. One common method includes the reaction of a substituted phenyl isocyanate with a diethylaminoethanol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology ensures high yields and purity of the final product while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Halides, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines, alcohols.
Substitution: Formation of substituted carbamates and thiocarbamates.
科学的研究の応用
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.
作用機序
The mechanism of action of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by the carbamate group, which can form covalent bonds with nucleophilic residues in the target molecules. The sidnone imine moiety may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- N-((p-((2-(Dimethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
- N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)urea
- N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)thiourea
Uniqueness
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine stands out due to its unique sidnone imine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its versatility in various applications .
特性
CAS番号 |
117038-04-7 |
|---|---|
分子式 |
C25H31N5O4 |
分子量 |
465.5 g/mol |
IUPAC名 |
N-[4-[2-(diethylamino)ethoxycarbonyl]phenyl]-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C25H31N5O4/c1-4-29(5-2)15-16-33-24(31)21-11-13-22(14-12-21)26-25(32)27-23-18-30(28-34-23)19(3)17-20-9-7-6-8-10-20/h6-14,18-19H,4-5,15-17H2,1-3H3,(H-,26,27,28,31,32) |
InChIキー |
QGRHUJSTQLCVOI-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=C[N+](=NO2)C(C)CC3=CC=CC=C3)/[O-] |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=NC2=C[N+](=NO2)C(C)CC3=CC=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


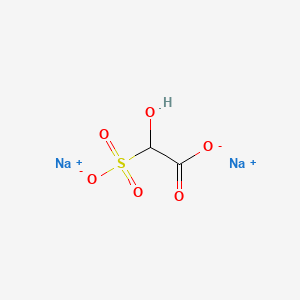
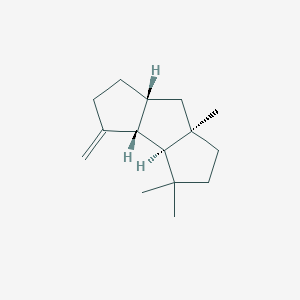
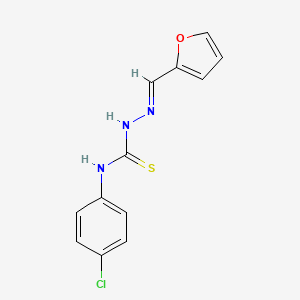

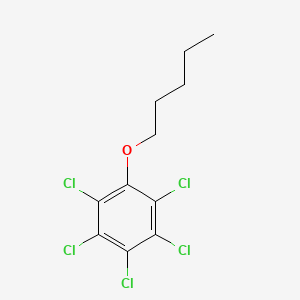

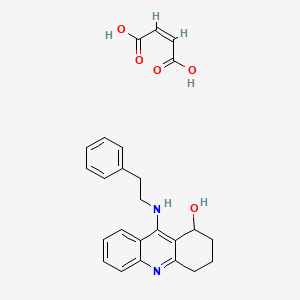

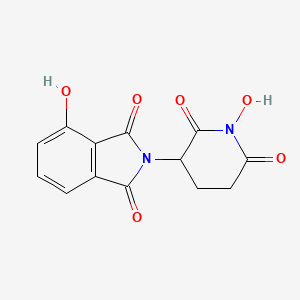
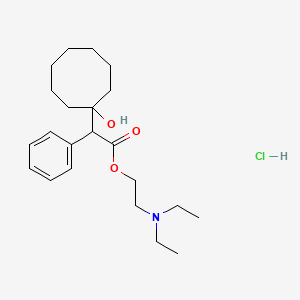
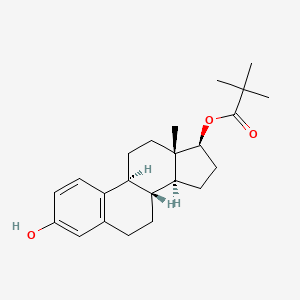
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)

